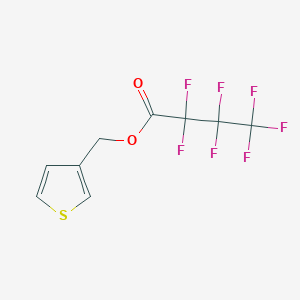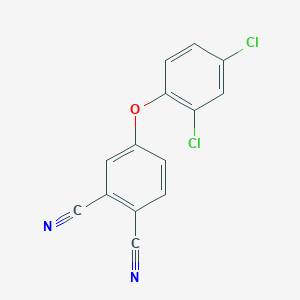![molecular formula C20H18ClFN2O B14185973 (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone CAS No. 923295-45-8](/img/structure/B14185973.png)
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core substituted with a chloro group at the 6-position and a methanone group linked to a piperidine ring, which is further substituted with a fluorophenyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole core, followed by chlorination at the 6-position The next step involves the formation of the methanone linkage, which is achieved through a condensation reaction with a piperidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different biological activities.
科学的研究の応用
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- (6-Chloro-1H-indol-3-yl) octanoate
- (S)-3-[1-(Dimethylamino)ethyl]phenol
- Vanillin acetate
Uniqueness
Compared to similar compounds, (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
923295-45-8 |
|---|---|
分子式 |
C20H18ClFN2O |
分子量 |
356.8 g/mol |
IUPAC名 |
(6-chloro-1H-indol-3-yl)-[4-(4-fluorophenyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18ClFN2O/c21-15-3-6-17-18(12-23-19(17)11-15)20(25)24-9-7-14(8-10-24)13-1-4-16(22)5-2-13/h1-6,11-12,14,23H,7-10H2 |
InChIキー |
ZMKGOAXDCOEMSR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)C3=CNC4=C3C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


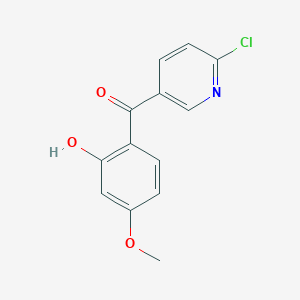
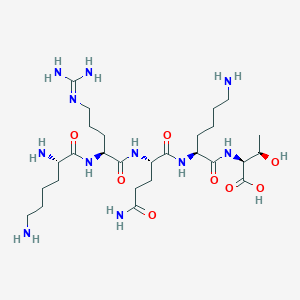
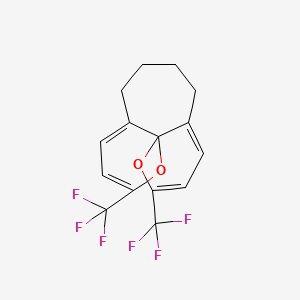

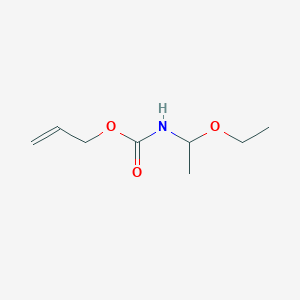

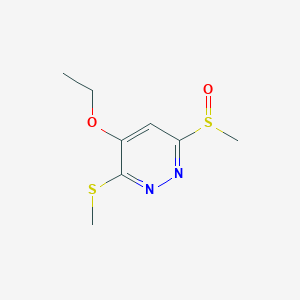
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
silane](/img/structure/B14185967.png)
